![molecular formula C20H20FN3O2 B2968128 N-(3-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574583-66-6](/img/structure/B2968128.png)

N-(3-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

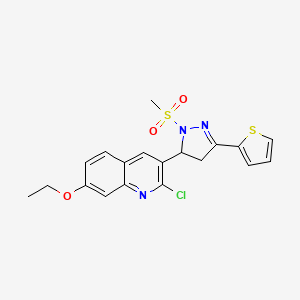

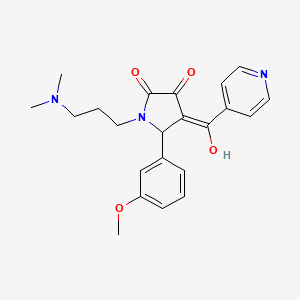

“N-(3-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” is a derivative of quinazoline, a class of compounds that have been found to have potential therapeutic applications in cancer treatment . Quinazoline derivatives have a wide range of biological properties, and many are approved for antitumor clinical use . The properties of these compounds depend mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .

Synthesis Analysis

The synthesis of quinazoline derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . Various synthetic strategies have been reported for the synthesis of these compounds .Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex, given the presence of multiple cyclic systems and a variety of substituents. The most potent derivative, with a nitrophenyl substituent and a rigid cyclic system -OCH 2 CH 2 - on the quinazoline ring, exhibited 100-fold higher cytotoxicity, in comparison with erlotinib .Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex and varied, given the presence of multiple reactive sites on the molecule. The character of these reactions depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are likely to be influenced by the presence of multiple cyclic systems and a variety of substituents. The character of these properties depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .科学的研究の応用

Kinase Inhibitors

Compounds similar to "N-(3-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide" have been evaluated for their potent inhibitory activity against isolated Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This inhibition is crucial for cancer therapy, as EGFR is often overexpressed in malignant cells. Isomeric pyrido[d]pyrimidines, related structurally, have shown differences in potency, indicating the significance of structural nuances in drug design (Rewcastle et al., 1996).

Antiallergy Agents

The pyrido[2,1-b]quinazolinecarboxamide derivatives have been explored for their ability to inhibit platelet-activating factor (PAF), which plays a role in allergic reactions. These compounds demonstrate a potential pathway for developing new antiallergy medications, showcasing an enantioselective enhancement of potency in specific derivatives (Tilley et al., 1988).

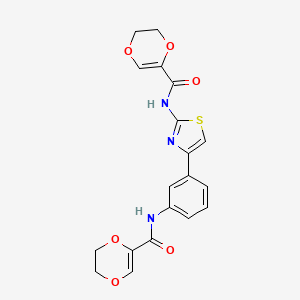

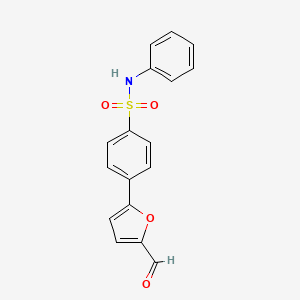

Antimicrobial Compounds

Some novel fluorine-containing derivatives incorporating quinazolinone along with 4-thiazolidinone have shown potential as antimicrobial agents. These compounds were evaluated for their in vitro antimicrobial activity against various bacteria and fungi, indicating their potential use in combating microbial infections (Desai et al., 2013).

Optoelectronic Materials

Research has extended into the use of quinazoline derivatives for optoelectronic applications. Incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been found valuable for creating novel optoelectronic materials, with potential applications in luminescent small molecules, photoelectric conversion elements, and organic light-emitting diodes (Lipunova et al., 2018).

作用機序

Target of Action

It is known that quinazoline derivatives, to which this compound belongs, have a wide range of biological properties and can interact with many targets, receptors, or microorganisms .

Mode of Action

For instance, some quinazoline derivatives are known to inhibit certain enzymes or receptors, leading to a decrease in the activity of those targets .

Biochemical Pathways

Quinazoline derivatives are known to affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

The logp and logd values of a similar compound were found to be 3569 and 35682 respectively, indicating its lipophilicity, which could influence its absorption and distribution .

Result of Action

Quinazoline derivatives are known to have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Safety and Hazards

As with any compound, the safety and hazards associated with “N-(3-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” would depend on a variety of factors, including its physical and chemical properties, how it is used, and the extent of exposure. It’s important to note that many quinazoline derivatives are used in cancer treatment, which suggests that they have a favorable safety profile in therapeutic contexts .

将来の方向性

The future directions for research on “N-(3-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” and related compounds are likely to involve further exploration of their therapeutic potential, particularly in the context of cancer treatment. New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . Further studies are needed to fully understand the potential of these compounds in various therapeutic contexts.

特性

IUPAC Name |

N-(3-fluorophenyl)-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O2/c1-23-17-11-13(19(25)22-15-6-4-5-14(21)12-15)8-9-16(17)20(26)24-10-3-2-7-18(23)24/h4-6,8-9,11-12,18H,2-3,7,10H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBZCJKYTIIRFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-chlorophenyl)methyl]-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2968053.png)

![{6-Chloro-4-[(1-phenylethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2968056.png)

![(2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete](/img/structure/B2968057.png)

![5-Azaspiro[2.4]heptane-5-carbonyl chloride](/img/structure/B2968058.png)

![(Z)-8-(pyridin-2-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2968060.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzamide](/img/structure/B2968065.png)

![(E)-N-[3-(2-Chloro-6-methylphenyl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2968066.png)